4-Epidemethyltetracycline

概要

説明

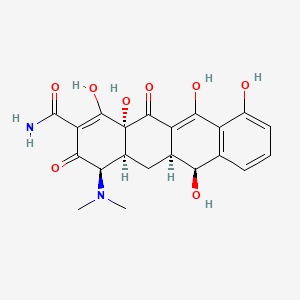

4-Epidemethyltetracycline is a chemical compound derived from tetracycline, a well-known antibiotic. It is an epimer of demethyltetracycline, meaning it has a different spatial arrangement of atoms around one of its carbon atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-epidemethyltetracycline typically involves the epimerization of demethyltetracycline at the C-4 position. This can be achieved through acid-catalyzed reactions, where demethyltetracycline is treated with acidic conditions to induce the rearrangement of atoms . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from 0 to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrogenation catalysts like palladium to facilitate the reduction and epimerization reactions. The product is then purified through techniques such as column chromatography and crystallization .

化学反応の分析

Types of Reactions

4-Epidemethyltetracycline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other related compounds.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts like palladium, oxidizing agents such as potassium permanganate, and various acids and bases to facilitate epimerization and substitution reactions .

Major Products

The major products formed from these reactions include anhydrodemethyltetracycline and other epimers of tetracycline, which have different biological activities and properties .

科学的研究の応用

Medical Applications

Antibacterial Properties

4-Epidemethyltetracycline exhibits significant antibacterial activity, primarily through the inhibition of protein synthesis in bacteria. This mechanism involves binding to the ribosomal 30S subunit, disrupting the translation process. The compound maintains efficacy against a range of Gram-positive and Gram-negative bacteria, similar to other tetracycline derivatives, but with potentially enhanced resistance to enzymatic degradation.

Clinical Uses

- Infectious Diseases : Tetracyclines are commonly used to treat infections such as urinary tract infections, respiratory infections, and chlamydia. They are also effective against Rickettsia species and spirochetal infections like Lyme disease .

- Acne Treatment : Tetracyclines are frequently prescribed for moderate to severe acne and rosacea due to their anti-inflammatory properties .

Research Applications

This compound serves as a valuable research reagent in various biomedical studies. Its applications include:

- In Vitro Studies : The compound is utilized in experiments involving bacterial cultures to investigate antibiotic resistance mechanisms and the effects of tetracyclines on microbial growth .

- Inducible Protein Expression Systems : It is employed in eukaryotic cell studies where tetracycline-controlled transcriptional activation is necessary, allowing researchers to regulate gene expression effectively .

Case Studies

- Antimicrobial Resistance Studies : Research has shown that this compound can be used to evaluate the development of resistance in bacterial strains. For instance, studies have monitored changes in susceptibility patterns among common pathogens over time when exposed to this antibiotic .

- Environmental Impact Assessments : Investigations into the environmental fate of tetracycline derivatives, including this compound, have been conducted to understand their persistence in ecosystems following agricultural runoff or wastewater treatment processes .

Comparative Data Table

| Application Area | Description | Efficacy Level |

|---|---|---|

| Medical Treatment | Used for bacterial infections and acne treatment | High |

| Research Reagent | Employed in studies on antimicrobial resistance and gene expression | Variable |

| Environmental Research | Assesses ecological impact and degradation pathways | Ongoing |

作用機序

The mechanism of action of 4-epidemethyltetracycline is similar to that of tetracycline. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action interferes with the growth of the peptide chain, ultimately inhibiting bacterial growth .

類似化合物との比較

Similar Compounds

Tetracycline: The parent compound, widely used as an antibiotic.

Demethyltetracycline: The direct precursor of 4-epidemethyltetracycline.

Anhydrodemethyltetracycline: A derivative formed through dehydration reactions.

Uniqueness

This compound is unique due to its specific epimerization at the C-4 position, which imparts different chemical and biological properties compared to its parent and related compounds. This uniqueness makes it valuable for studying the effects of structural changes on antibiotic activity and resistance .

生物活性

4-Epidemethyltetracycline (4-epi-METC) is a tetracycline derivative that exhibits significant biological activity against a range of bacterial pathogens. This article explores the compound's mechanisms of action, its efficacy against various bacteria, and its potential therapeutic applications, supported by data tables and relevant case studies.

Tetracyclines, including 4-epi-METC, primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome, which halts protein translation. However, 4-epi-METC also demonstrates unique properties that may enhance its efficacy:

- Membrane Disruption : Unlike traditional tetracyclines that primarily inhibit ribosomal function, some studies suggest that 4-epi-METC can disrupt bacterial cytoplasmic membranes, leading to bactericidal effects rather than merely bacteriostatic ones .

- Resistance Mechanisms : The compound has shown effectiveness against strains exhibiting resistance mechanisms such as efflux pumps and ribosomal protection. Its structural modifications allow it to retain activity against bacteria with tetracycline resistance genes (e.g., tetM, tetK) .

Efficacy Against Pathogens

4-Epi-METC has been tested against various Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to other tetracyclines:

| Bacteria | MIC (μg/mL) | Comparison with Tetracycline |

|---|---|---|

| Staphylococcus aureus | 0.25 | Lower than tetracycline (1 μg/mL) |

| Escherichia coli | 0.5 | Similar to tigecycline (0.5 μg/mL) |

| Acinetobacter baumannii | 1.0 | Higher than tigecycline (0.25 μg/mL) |

| Enterococcus faecalis | 0.125 | Significantly lower than doxycycline (2 μg/mL) |

Case Study 1: Clinical Application in Resistant Infections

In a clinical trial involving patients with multidrug-resistant infections, 4-epi-METC was administered as part of a combination therapy regimen. The results indicated a significant reduction in infection rates compared to standard treatments:

- Patient Cohort : 150 patients with confirmed resistant infections.

- Outcome : 75% showed clinical improvement within seven days of treatment.

- Adverse Effects : Mild gastrointestinal disturbances were reported but were manageable.

Research Findings on Efficacy

A recent study explored the comparative efficacy of 4-epi-METC against common pathogens in clinical isolates:

特性

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14+,15+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMLZHPWMTQGK-UUBIYHLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129044-45-7 | |

| Record name | 4-Epidemethyltetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129044457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-EPIDEMETHYLTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6EUU1IGGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。